5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol
Overview
Description
The compound “5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol” is a derivative of the 1,3,4-thiadiazole class of compounds1. It contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. The ring is substituted with a 2-chlorophenyl group and an amino group1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol”. However, the synthesis of similar compounds often involves the reaction of a 2-chlorophenyl group with an amino-thiadiazole2.Molecular Structure Analysis
The molecular structure of “5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol” is characterized by a thiadiazole ring substituted with a 2-chlorophenyl group and an amino group1. The presence of these functional groups may influence the compound’s reactivity and interactions with other molecules.
Chemical Reactions Analysis
The specific chemical reactions involving “5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol” are not available in the sources I found. However, compounds with similar structures are often involved in reactions with nucleophiles and electrophiles due to the presence of the amino group and the thiadiazole ring2.Physical And Chemical Properties Analysis
The compound “5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol” is a solid4. Its melting point is 229-233 °C4. The compound’s molecular weight is 211.674.Scientific Research Applications
Antimicrobial Applications :
- The derivatives of 1,3,4-thiadiazoles, including compounds similar to 5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol, have shown significant antimicrobial activity against bacterial and fungal growth, offering potential as antimicrobial agents (Purohit et al., 2011).
- Another study involving similar compounds also reported moderate antimicrobial activity, further supporting their potential use in this field (Sah et al., 2014).
Antiviral Activity :
- Research on 5-(4-Chlorophenyl)-1,3,4-Thiadiazole derivatives found that some compounds exhibited anti-tobacco mosaic virus activity, indicating potential applications in antiviral therapies (Chen et al., 2010).
Material Science and Chemistry :
- A study comparing observed and theoretical properties of a similar compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, suggests potential applications in designing new materials, specifically in the field of non-linear optics (NLO) (Kerru et al., 2019).
Anti-Inflammatory and Analgesic Applications :
- Some 1,3,4-thiadiazole derivatives have been evaluated for their anti-inflammatory and analgesic properties, hinting at potential applications in the treatment of inflammation and pain (Ahmad & Singh, 2013).
Antidepressant Activity :
- Research on imine derivatives of 5-amino-1, 3, 4-thiadiazole-2-thiol, a related compound, showed significant antidepressant activity, suggesting potential therapeutic applications in mental health (Yusuf et al., 2008).
Insecticidal Activity :
- Studies on 1,3,4-thiadiazole and thiadiazolo[3,2-a]pyrimidine derivatives, related to the compound , have shown remarkable insecticidal activity against certain pests, indicating potential use in agricultural applications (Ismail et al., 2021).
Corrosion Inhibition :
- Thiadiazole derivatives have been explored for their corrosion inhibition performance on iron, an application relevant in material science and engineering (Kaya et al., 2016).
Safety And Hazards
The compound “5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol” may be toxic if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation5. It should be handled with appropriate safety measures, including wearing personal protective equipment and ensuring adequate ventilation5.
Future Directions
The future directions for “5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol” could involve further exploration of its potential biological activities and therapeutic applications. Given the diverse biological activities of similar compounds, it may be worthwhile to investigate its potential as an antiviral, anti-inflammatory, or anticancer agent3.
properties
IUPAC Name |
5-(2-chloroanilino)-3H-1,3,4-thiadiazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S2/c9-5-3-1-2-4-6(5)10-7-11-12-8(13)14-7/h1-4H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNZMIGMBVWIRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NNC(=S)S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351294 | |
Record name | 5-(2-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24828326 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol | |
CAS RN |
37844-22-7 | |
Record name | 37844-22-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201506 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(2-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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